molecular formula C16H17FN2O3S B12457915 N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12457915
M. Wt: 336.4 g/mol
InChI Key: PIUAVCJTNCIGJD-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is an organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a methylsulfonyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the reaction of 3-fluoroaniline, 2-methylaniline, and methylsulfonyl chloride with glycine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-(3-bromophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-(3-iodophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H17FN2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C16H17FN2O3S/c1-12-6-3-4-9-15(12)19(23(2,21)22)11-16(20)18-14-8-5-7-13(17)10-14/h3-10H,11H2,1-2H3,(H,18,20)

InChI Key

PIUAVCJTNCIGJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C

Origin of Product

United States

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